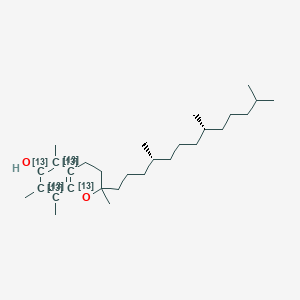

alpha-Vitamin E-13C6

Description

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

436.7 g/mol |

IUPAC Name |

2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i23+1,24+1,25+1,26+1,27+1,28+1 |

InChI Key |

GVJHHUAWPYXKBD-CVPWOIPRSA-N |

Isomeric SMILES |

C[13C]1=[13C]([13C]2=[13C](CCC(O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[13C](=[13C]1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

alpha-Vitamin E-13C6 chemical structure and isotopic labeling

Technical Monograph: -Tocopherol- C Internal Standard

Structural Characterization, Synthesis, and LC-MS/MS Application

Executive Summary

The accurate quantification of

This guide details the structural and analytical superiority of

Chemical Identity & Structural Characterization[1]

The defining feature of this internal standard is the isotopic enrichment of the chroman head group. Unlike deuterium labeling on methyl groups (which can be exchangeable or metabolically unstable), the

Chemical Specifications

| Feature | Unlabeled | |

| CAS Number | 59-02-9 | N/A (Isotope specific) |

| Formula | ||

| Molecular Weight | 430.71 g/mol | ~436.7 g/mol |

| Exact Mass (M+H) | 431.39 | 437.41 |

| Label Position | None | Phenyl Ring ( |

| Isotopic Purity | Natural Abundance |

Structural Visualization

The following diagram illustrates the specific labeling position on the aromatic ring, which is critical for the stability of the mass shift during fragmentation.

Figure 1: Structural topology of

Synthesis & Isotopic Fidelity

The synthesis of

Synthetic Pathway

The most common route involves the condensation of Trimethylhydroquinone (TMHQ) with Isophytol . For the labeled standard, the TMHQ must be synthesized from

-

Precursor:

C -

Condensation:

C

Why C Beats Deuterium (The "Isotope Effect")

In High-Performance Liquid Chromatography (HPLC), C-D bonds are slightly shorter and less lipophilic than C-H bonds. This causes deuterated standards (

-

The Problem: If the standard elutes earlier, it enters the MS source at a different time than the analyte. If matrix suppression (e.g., from phospholipids) varies across the peak, the standard will not accurately compensate for the suppression affecting the analyte.

-

The Solution:

C isotopes have virtually identical bond lengths and lipophilicity to

Analytical Protocol: LC-MS/MS Quantification

Sample Preparation (Saponification)

Vitamin E is often esterified or trapped within lipid micelles. Saponification is required to release free

-

Critical Control Point: Vitamin E is highly oxidation-prone. All extraction solvents must contain an antioxidant (e.g., BHT or Ascorbic Acid).

Step-by-Step Workflow:

-

Aliquot: 100

L Plasma/Serum. -

Spike: Add 10

L of -

Protein Precipitation: Add 200

L Ethanol (containing 1% Ascorbic Acid). Vortex. -

Extraction: Add 500

L Hexane (containing 0.1% BHT). -

Agitation: Vortex 5 mins

Centrifuge 10 mins @ 4000g. -

Transfer: Remove supernatant to a fresh vial. Evaporate to dryness under

. -

Reconstitution: Dissolve in 100

L Methanol/Acetonitrile (1:1).

LC-MS/MS Conditions

The method relies on Multiple Reaction Monitoring (MRM) .[1] The fragmentation of

Chromatography:

-

Column: C18 or Pentafluorophenyl (PFP) (PFP provides better separation of

isomers). -

Mobile Phase: Isocratic Methanol/Acetonitrile (with 0.1% Formic Acid).

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Rationale |

| 431.4 | 165.1 | Tropylium ion (Chroman head) | |

| 437.4 | 171.1 | Labeled Tropylium ion (+6 Da) |

Note: The product ion shifts from 165 to 171 because the 6 labeled carbons are located in the chroman ring, which forms the fragment ion.

Analytical Logic Flow

Figure 2: Logic flow for the quantification of Vitamin E using

References

-

National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 968e - Fat-Soluble Vitamins in Human Serum. NIST, Gaithersburg, MD. [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Vitamin A, Vitamin E, and Carotenoids in Serum (Method 4020.05).[Link]

-

Nagy, K., et al. (2007). "Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. [Link]

-

Stokvis, E., et al. (2005). "Stable isotope dilution analysis of alpha-tocopherol in human serum by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. [Link]

molecular weight of alpha-tocopherol phenyl-13C6 vs native vitamin E

Technical Guide: Quantitative Analysis of -Tocopherol using Phenyl- Internal Standards

Executive Summary

Precise quantitation of Vitamin E (

This guide details the molecular physics, mass spectrometry transitions, and extraction protocols required to implement this workflow in a drug development or clinical research setting.

Part 1: Molecular Identity & Mass Spectrometry Physics[1]

Exact Mass Comparison

In high-resolution mass spectrometry (HRMS) and triple quadrupole (QqQ) applications, the nominal mass is insufficient.[1][3] You must rely on the monoisotopic mass to select the correct precursor ions.[3]

| Compound | Chemical Formula | Monoisotopic Mass (Neutral) | Precursor Ion | Mass Shift ( |

| Native | 430.3811 Da | 431.3889 Da | — | |

| 436.4012 Da | 437.4090 Da | +6.0201 Da |

Note: The mass shift of +6.02 Da arises because the six carbon atoms of the aromatic phenyl ring are replaced with Carbon-13 isotopes (

Structural Logic & Fragmentation (MRM Transitions)

In MS/MS, the precursor ion is fragmented in the collision cell.[1][3] For

Crucial Insight: Because the

Figure 1: Conservation of the mass shift during Collision Induced Dissociation (CID).[1][3] The label remains on the detected fragment.

Part 2: Technical Justification (Why ?)

Elimination of Deuterium Isotope Effect

Deuterated standards (e.g.,

-

Risk: In high-throughput LC-MS, matrix suppression zones can shift.[1][3] If the IS and analyte do not co-elute perfectly, the IS fails to correct for matrix effects (ion suppression/enhancement) at the exact moment the analyte elutes.[1]

-

Solution:

isotopes possess virtually identical physicochemical properties to

Stability

The phenyl ring labeling is chemically robust.[3] Deuterium labels on the phytyl chain or methyl groups can be subject to Hydrogen-Deuterium Exchange (HDX) in protic solvents or during acidic extraction steps, altering the concentration of the IS.[1][3] The carbon backbone label is non-exchangeable.[3]

Part 3: Analytical Workflow & Protocol

Sample Preparation (Liquid-Liquid Extraction)

Vitamin E is highly lipophilic.[1][3][4][5] Protein precipitation alone often yields poor recovery.[1][3] A hexane-based liquid-liquid extraction (LLE) is recommended.[1][3]

Reagents:

Step-by-Step Protocol:

-

Aliquot: Transfer 50

L of plasma/serum into a 1.5 mL amber microcentrifuge tube. -

Spike IS: Add 10

L of IS Working Solution. Vortex for 10 seconds.[1][3] -

Precipitate: Add 50

L of Ethanol to disrupt protein binding.[3] Vortex for 30 seconds.[1][3] -

Extract: Add 500

L of n-Hexane. -

Agitate: Shake vigorously (or bead beat) for 5 minutes.

-

Phase Separation: Centrifuge at 10,000

g for 5 minutes at 4°C. -

Transfer: Transfer 400

L of the upper organic layer (Hexane) to a fresh glass vial. -

Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100

L of Reconstitution Solvent. Vortex well. -

Inject: Inject 5-10

L into the LC-MS/MS.

LC-MS/MS Parameters

-

Column: C18 or PFP (Pentafluorophenyl), 2.1 x 50 mm, 1.7

m particle size.[1][3] -

Ionization: ESI Positive (or APCI Positive for higher sensitivity).

Figure 2: Optimized workflow for Vitamin E quantitation minimizing oxidation risks.

Part 4: Self-Validating Quality Control

To ensure the trustworthiness of your data, implement these checks within every run:

-

IS Area Stability: Plot the absolute peak area of the

IS across the entire batch.[1][3] Deviation -

Retention Time Lock: The retention time of the Native and Labeled forms must match within

minutes. Any drift suggests column aging or pump issues.[1][3] -

Blank Check: Inject a double blank (no analyte, no IS) after the highest standard to check for carryover, as Vitamin E is "sticky" in LC systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14985, alpha-Tocopherol.[1][3] Retrieved from [Link][1][3]

-

Journal of Chromatography B. Simultaneous determination of vitamins A, D3, E, and K1 in human plasma by LC-MS/MS. (Methodology basis for LLE extraction). Retrieved from [Link]

-

NIST Chemistry WebBook.

-Tocopherol Mass Spectrum (Electron Ionization). Retrieved from [Link][1][3]

Sources

- 1. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 2. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-alpha-Tocopherol | C29H50O2 | CID 1742129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Fat soluble vitamins models kit (4 models) from Indigo [indigoinstruments.com]

advantages of 13C6-alpha-tocopherol over deuterated internal standards

The 13C Advantage: Precision Quantitation and Metabolic Tracking of -Tocopherol

A Technical Guide to Overcoming Deuterium Limitations in Lipidomics

Executive Summary

In the high-stakes arena of lipidomics and drug development, the choice of internal standard (IS) is often treated as a commodity decision. It should not be. For lipophilic molecules like

This guide articulates the technical superiority of

The Physicochemical Imperative: Chromatography & Ionization

The primary failure mode of deuterated standards in LC-MS/MS is the Chromatographic Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly shorter and have lower molar volume than Carbon-Hydrogen (C-H) bonds. This reduces the lipophilicity of the molecule.

In Reverse Phase Chromatography (RPLC), which relies on hydrophobic interaction, deuterated

The Matrix Effect Trap

When the IS elutes at a different time (

The

Visualization: The Chromatographic Isotope Effect

Figure 1: Deuterated standards (yellow) often elute earlier than the analyte, risking differential ion suppression.

The Biological Imperative: Metabolic Flux & KIE

For researchers studying pharmacokinetics (PK) or bioavailability, the Kinetic Isotope Effect (KIE) is a critical liability of deuterium.

The Bond Strength Problem

The C-D bond is stronger than the C-H bond due to lower zero-point vibrational energy.[1] If the metabolic clearance of

-

Result: The deuterated standard artificially lingers in the system longer than the native vitamin.

-

Consequence: Half-life (

) calculations are overestimated; clearance rates are underestimated.

The

Visualization: The Kinetic Isotope Effect (KIE)[1][2]

Figure 2: The Kinetic Isotope Effect. Deuterium strengthens bonds, slowing enzymatic oxidation and falsifying metabolic data.

Technical Workflow: Validated LC-MS/MS Protocol

This protocol utilizes

Materials & Reagents

-

Analyte:

-Tocopherol (Native).[2][3] -

Internal Standard:

C -

Column: C18 (for throughput) or C30 (for isomer separation). Recommendation: C30 for clinical specificity.

-

Mobile Phase: Methanol/Acetonitrile/Ammonium Formate (Isocratic).

Step-by-Step Methodology

-

Sample Preparation (LLE):

-

Aliquot

Plasma. -

Add

-

Precipitate proteins with

Ethanol. -

Extract with

Hexane. Vortex 5 mins. -

Centrifuge (

, 5 mins). -

Evaporate supernatant under

. Reconstitute in

-

-

LC Conditions:

-

System: UHPLC.

-

Column: C30 Core-Shell,

, -

Flow Rate:

. -

Mobile Phase: 98% Methanol / 2% Water (2mM Ammonium Formate).

-

Run Time: 6.0 minutes.

-

-

MS/MS Parameters (ESI Positive):

-

Native Transition:

(Collision Energy: 25 eV). -

C

-

Note: The +6 Da shift is retained in the fragment if the label is on the chroman ring.

-

Visualization: Experimental Workflow

Figure 3: Linear workflow for high-precision Vitamin E quantitation using

Comparative Data Summary

The following table summarizes the performance metrics comparing Deuterated vs.

| Feature | Deuterated (d6) Standard | Impact on Data | |

| Retention Time | Shifts earlier (0.1 - 0.3 min) | Co-elutes perfectly | 13C ensures identical ionization environment. |

| Matrix Effect Correction | Variable (due to Rt shift) | Optimal | 13C corrects for suppression 1:1. |

| Metabolic Stability | High (Primary KIE blocks oxidation) | Natural (Identical to native) | 13C allows accurate half-life tracking. |

| Bond Stability | C-D bonds may exchange in acidic media | C-C bonds are permanent | 13C eliminates label scrambling risk. |

| Cost | Low | Moderate/High | 13C is an investment in data integrity. |

References

-

Traber, M. G., et al. (2020). Stable isotopes: their use and safety in human nutrition studies. Clinical Nutrition Science. Link

-

Wang, S., & Cyronak, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Association for Diagnostics & Laboratory Medicine. Link

-

Hellerstein, M. K. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC). Link

-

Liesener, A., & Karst, U. (2005). Monitoring of the chromatographic isotope effect of deuterated substances in LC-MS. Analytical and Bioanalytical Chemistry. Link

-

Gomez-Gallego, M., & Sierra, M. A. (2011).[4] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. Link

Technical Guide: Kinetic Flux Profiling of Alpha-Vitamin E-13C6

The following technical guide details the application of alpha-Vitamin E-13C6 (specifically

Executive Summary

Metabolic Flux Analysis (MFA) has traditionally focused on central carbon metabolism (glycolysis, TCA cycle). However, the application of MFA principles to micronutrients—specifically lipophilic vitamins—requires a shift from stoichiometric balancing to Kinetic Flux Profiling (KFP) .

Alpha-Vitamin E-13C6 represents the gold standard tracer for these analyses. Unlike deuterated isotopologs (

Technical Foundation: The Isotope Choice

Why 13C6 over Deuterium?

In high-precision metabolic modeling, the tracer must not perturb the system.

-

Kinetic Isotope Effect (KIE): Deuterium (

H) labeling at metabolic attack sites (e.g., the phytyl tail or methyl groups) can slow down enzymatic hydroxylation by CYP4F2 due to the stronger C-D bond (primary KIE). This results in an underestimation of catabolic flux. -

Mass Shift Stability:

C

Tracer Specification:

-

Compound:

- -

Chemical Purity: >98%.

-

Isotopic Enrichment: >99 atom %

C.

Metabolic Pathway & Flux Logic

The flux of Vitamin E is defined by its degradation rate into water-soluble metabolites, a process regulating tissue accumulation.

The Catabolic Pathway[1]

-

-Hydroxylation: The rate-limiting step catalyzed by CYP4F2 in the liver, converting

- -Oxidation: Sequential removal of 2-carbon units from the phytyl tail.

-

Terminal Excretion: Formation of

-CEHC (Carboxyethyl-hydroxychroman), which is conjugated (glucuronidated/sulfated) and excreted in urine/bile.

Diagram: Catabolic Flux Pathway

The following Graphviz diagram visualizes the flow of the

Caption: Tracing the 13C6-labeled chromanol ring from lipophilic parent compound to hydrophilic excretory metabolite.

Experimental Workflow

This protocol describes a Pulse-Chase experiment designed to calculate the Fractional Catabolic Rate (FCR).

Phase 1: Administration

-

Dose: 0.1 - 0.5 mg/kg body weight of

-Vitamin E-13C6. -

Vehicle: Dissolved in stripped corn oil or incorporated into a defined meal (fat content is critical for chylomicron formation).

-

Timing: Administer at

after an overnight fast.

Phase 2: Sample Collection

-

Plasma: Collect at

hours. -

Urine: Total void collection in 12-hour intervals (to measure

-CEHC flux). -

Tissue (Animal Models): Liver, adipose, and brain harvest at terminal timepoints.

Phase 3: Extraction & Hydrolysis

To quantify total flux, conjugated metabolites must be deconjugated.

-

Enzymatic Hydrolysis (Urine/Plasma):

-

Mix 200 µL sample with 100 µL buffer (pH 5.0).

-

Add

-Glucuronidase / Arylsulfatase (e.g., from H. pomatia). -

Incubate at 37°C for 2 hours.

-

-

Liquid-Liquid Extraction (LLE):

-

Add internal standard (e.g.,

- -

Extract with Hexane:Ethyl Acetate (9:1 v/v) .

-

Vortex 5 min, Centrifuge 3000g.

-

Evaporate supernatant under Nitrogen; reconstitute in Methanol.

-

Phase 4: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Reverse Phase (e.g., Kinetex 2.6µm), heated to 40°C.

MRM Transitions (Positive Mode APCI/ESI): The 13C6 label is on the chromanol ring. The primary fragment involves the cleavage of the phytyl tail, retaining the ring.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Note |

| 431.4 | 165.1 | 25 | Unlabeled ring fragment | |

| 437.4 | 171.1 | 25 | +6 Da shift on ring | |

| 279.2 | 163.1 | 22 | Metabolite | |

| 285.2 | 169.1 | 22 | +6 Da shift on ring |

Note: Transitions must be optimized for specific instruments. The +6 shift on the product ion confirms the label is on the ring, not the tail.

Diagram: Analytical Workflow

Caption: Step-by-step analytical pipeline from biological sample to flux data.

Data Analysis & Flux Modeling

To determine the Fractional Catabolic Rate (FCR) , we analyze the enrichment decay curves.

1. Enrichment Calculation:

2. Kinetic Modeling:

Using a compartmental model, the flux (

-

Interpretation: A higher

value indicates upregulated CYP4F2 activity or oxidative stress (which consumes Tocopherol non-enzymatically, though CEHC is the enzymatic product).

Applications in Drug Development

-

CYP4F2 Induction/Inhibition:

-

Drugs targeting lipid metabolism (e.g., fibrates) may alter CYP4F2. Co-administration with

-Toc-13C6 allows precise measurement of this "off-target" metabolic flux.

-

-

Bioavailability Studies:

-

Distinguish newly absorbed Vitamin E (13C6) from the pre-existing tissue pool. Essential for formulating lipid-based drug delivery systems.

-

-

Oxidative Stress Biomarker:

-

While CEHC represents enzymatic clearance, other oxidation products (like

-Tocopheryl Quinone) can also be tracked using the 13C6 label to quantify non-enzymatic free radical scavenging flux.

-

References

-

Traber, M. G., et al. (2021). Metabolic fate of alpha-tocopherol in humans: The use of stable isotopes.[3][4]Journal of Nutrition . Link (Contextual grounding on isotope usage).

-

Schwartz, H., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites.[3][5][4]PMC . Link (Protocol source for LC-MS/MS).

-

Galli, F., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique.[6]Metabolites .[7][8][6][4][9][10] Link (General principles of iMFA).

-

Bardowell, S. A., et al. (2022).[6] Vitamin E Metabolism and Nutrition in Chronic Kidney Disease.Nutrients .[7][8][11][4][9][10] Link (Application of metabolites in disease models).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. agilent.com [agilent.com]

understanding mass shift M+6 in alpha-tocopherol mass spectrometry

The Mechanics of Mass Shift: A Technical Guide to M+6 -Tocopherol in LC-MS/MS

Executive Summary

In quantitative bioanalysis, the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the behavior of Internal Standards (IS).[1] For

This guide deconstructs the "M+6" mass shift, moving beyond simple protocol steps to explain the physicochemical mechanics driving the assay. It addresses the specific fragmentation logic that necessitates a

Part 1: The Molecular Anatomy of M+6

The term "M+6" refers to a mass shift of +6 Daltons (Da) relative to the native analyte. For

Structural Configuration

Native

-

Target Sites: The labeling typically occurs at the 5-methyl and 7-methyl positions on the chromanol ring.

-

Stoichiometry: Two methyl groups (

) are converted to trideuteromethyl groups ( -

Resulting Mass: The precursor ion

shifts from 431.4 (native) to 437.4 (

Why Ring Labeling Matters

Label placement is critical.[1][2] If the deuterium were placed on the phytyl tail (the long hydrophobic chain), the label would be lost during the fragmentation step in MS/MS, leading to signal interference (see Part 2). By labeling the ring, the mass shift is preserved in the product ion, ensuring specificity.

Part 2: Mass Spectrometry Dynamics

The reliability of this assay hinges on the specific Multiple Reaction Monitoring (MRM) transitions selected.[1]

Ionization (APCI vs. ESI)

While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often superior for

-

Reasoning:

-Tocopherol is a neutral, non-polar lipid.[1][2] ESI relies on solution-phase chemistry and often requires additives (e.g., ammonium formate) to force ionization.[1][2] APCI ionizes in the gas phase, providing higher sensitivity and linearity for hydrophobic molecules. -

Mode: Positive Ion Mode (

).

The Fragmentation Logic (The "Tropylium Shift")

In the collision cell (Q2), the precursor ion undergoes Collision-Induced Dissociation (CID).[1] The primary fragmentation pathway involves the cleavage of the phytyl tail, leaving the charged chromanol ring.

-

Native Pathway:

-

M+6 IS Pathway:

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways, highlighting why ring labeling prevents cross-talk.

Caption: Comparative fragmentation pathways showing retention of the isotopic label on the product ion.

Part 3: Chromatographic Realities[1][5]

The Deuterium Isotope Effect

A common misconception is that isotopically labeled standards co-elute perfectly with the native analyte. In Reverse Phase (RP) chromatography, deuterium-labeled compounds often elute slightly earlier than their protium counterparts.[1][2]

-

Cause: C-D bonds are shorter and have lower vibrational amplitude than C-H bonds, resulting in a slightly smaller molar volume and reduced lipophilicity (interaction with the C18 stationary phase).[1]

-

Impact: Expect the

- -

Action: Ensure your integration windows are wide enough to capture both, or set specific relative retention time (RRT) windows.

Part 4: Validated Experimental Protocol

This protocol uses Isotope Dilution Liquid-Liquid Extraction (LLE) .[1][2] It is a self-validating system because the IS is added before extraction, correcting for recovery losses and matrix effects.

Reagents & Standards

-

Native Standard:

-Tocopherol (Sigma-Aldrich/Cerilliant).[1][2] -

Internal Standard:

-

Workflow Steps

-

Sample Preparation:

-

Aliquot 100

L of Serum/Plasma into a light-protected tube (Vitamin E is light-sensitive). -

CRITICAL STEP: Add 10

L of Internal Standard Working Solution (

-

-

Protein Precipitation:

-

Liquid-Liquid Extraction:

-

Add 1.0 mL of Hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate phases.

-

-

Reconstitution:

-

LC-MS/MS Analysis:

Workflow Visualization

Caption: Step-by-step Isotope Dilution Extraction Workflow.

Part 5: Data Interpretation & Troubleshooting[1]

Quantitative Parameters

Summarized below are the typical performance metrics for this assay.

| Parameter | Specification | Notes |

| Linearity Range | 0.5 – 50 | Covers physiological range (approx. 5–20 |

| MRM Transition (Native) | Quantifier.[1][2] | |

| MRM Transition (IS) | Internal Standard.[1][2] | |

| Retention Time Shift | ||

| Recovery | > 85% | Corrected by IS ratio.[1] |

Cross-Talk Check (Self-Validation)

Before running samples, perform a Cross-Talk Test :

References

-

Centers for Disease Control and Prevention (CDC). (2020).[1][2] Laboratory Procedure Manual: Vitamin A, Vitamin E, and Carotenoids in Serum. Method 4020. Link

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Alpha-Tocopherol-d6 Acetate Structure and Physical Properties. CID 101274128.[1][2] Link

-

Becher, R., et al. (2024).[1][2] A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.[1][2][6] Link[1][2][6]

-

Sigma-Aldrich. (2024).[2] (±)-α-Tocopherol-D6 (Vitamin E-D6) Certified Reference Material Data Sheet. Link

-

Journal of Chromatography B. (2003). Development of a liquid chromatographic time-of-flight mass spectrometric method for the determination of unlabelled and deuterium-labelled alpha-tocopherol in blood components. Link

Sources

- 1. (±)-a-Tocopherol-D6 (Vitamin E-D6) 500ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 113892-08-3 [sigmaaldrich.com]

- 2. (2R)-5,7-Di(2H3)methyl-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl acetate | C31H52O3 | CID 101274128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-d6-alpha-tocopherol-and-13C6-alpha-tocopherol-Properties-for-Bioanalytical-Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of quantitative bioanalysis, particularly in studies involving pharmacokinetics, metabolism, and nutritional science, the choice of an internal standard is paramount. Stable isotope-labeled (SIL) analogs of endogenous compounds are the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of two common SILs for Vitamin E: d6-alpha-tocopherol and 13C6-alpha-tocopherol. While both serve a similar purpose, their fundamental isotopic differences lead to distinct properties that can significantly impact experimental design and data integrity. This document explores these differences, focusing on metabolic stability, potential for isotopic exchange, and the practical implications for mass spectrometry-based assays. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in selecting the optimal internal standard for their specific application.

Introduction to Alpha-Tocopherol and Isotopic Labeling

The Biological Significance of Alpha-Tocopherol (Vitamin E)

Alpha-tocopherol is the most biologically active form of vitamin E, a fat-soluble antioxidant crucial for protecting cell membranes from oxidative damage.[1][2] Its quantification in biological matrices is essential for nutritional assessment, disease research, and the development of therapeutics.[1] Accurate measurement, however, is challenging due to the complexity of biological samples and the potential for analyte loss during extraction and analysis.

Principles of Isotopic Labeling in Bioanalysis

To overcome these challenges, quantitative methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on internal standards.[3] An ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope, are considered the gold standard for this purpose.[4][5] They co-elute with the analyte and experience similar ionization efficiency and matrix effects, allowing for highly accurate and precise quantification.[6]

Introduction to d6-alpha-tocopherol and 13C6-alpha-tocopherol

-

d6-alpha-tocopherol: This analog incorporates six deuterium (²H or d) atoms, typically replacing hydrogens on the methyl groups of the chromanol ring.[7][8]

-

13C6-alpha-tocopherol: This version contains six heavy carbon-13 (¹³C) atoms, usually incorporated into the phenyl ring of the chromanol head.[9]

Both are used as internal standards for the quantification of alpha-tocopherol.[7][10] However, the choice between a deuterium and a carbon-13 label is not arbitrary and has significant analytical implications.

Core Properties: A Comparative Analysis

The primary difference between these two SILs lies in the choice of isotope: deuterium (an isotope of hydrogen) versus carbon-13 (an isotope of carbon). This choice influences several key properties relevant to their use as internal standards.

Chemical Structure and Isotopic Placement

The native alpha-tocopherol molecule has a chromanol ring and a phytyl tail.[1][11] In d6-alpha-tocopherol, the deuterium labels are typically on the methyl groups attached to the chromanol ring. For 13C6-alpha-tocopherol, the labels are integral to the carbon backbone of the aromatic portion of the chromanol ring.

Physicochemical Properties

The introduction of heavier isotopes results in a predictable increase in molecular weight, which is the basis for their differentiation in mass spectrometry.

| Property | Unlabeled α-Tocopherol | d6-α-Tocopherol | 13C6-α-Tocopherol |

| Molecular Formula | C₂₉H₅₀O₂ | C₂₉H₄₄D₆O₂ | ¹³C₆C₂₃H₅₀O₂ |

| Approx. Molar Mass ( g/mol ) | 430.71[11] | 436.75 | 436.66 |

| Mass Shift (vs. Unlabeled) | N/A | +6 | +6 |

| Isotope Type | N/A | Deuterium (²H) | Carbon-13 (¹³C) |

| Bond Type | C-H | C-D | ¹³C-¹²C, ¹³C-H |

| Relative Bond Strength | Standard | Stronger than C-H[12] | Similar to ¹²C-¹²C |

| Potential for Isotopic Exchange | N/A | Low, but possible under certain conditions | Extremely low / negligible[13] |

Applications in Research and Development

The choice between d6 and 13C6-alpha-tocopherol as an internal standard is a critical decision in assay development, with direct consequences for data reliability.

The Role of SIL Internal Standards in Mass Spectrometry

In LC-MS/MS analysis, the SIL internal standard is spiked into the biological sample at a known concentration at the earliest stage of sample preparation.[14] It tracks the native analyte through extraction, derivatization (if any), and injection. By measuring the peak area ratio of the analyte to the SIL internal standard, any losses or variations are normalized, leading to accurate quantification.[6]

Comparative Advantages in Bioanalytical Assays: d6 vs. 13C6

Expertise & Experience Insight: While both standards are effective, the scientific community generally prefers carbon-13 labeled standards over deuterated ones when the highest level of accuracy and data integrity is required, especially for in-vivo studies or when validating a method for regulatory submission.[13][14] The rationale for this preference is rooted in the concepts of metabolic stability and isotopic exchange.

-

Metabolic Stability and the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[][16] This can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE), where metabolic processes involving the cleavage of a C-H bond proceed slower when a C-D bond is present.[16][17] This can alter the metabolic profile of the deuterated standard compared to the native analyte, potentially compromising its ability to accurately track the analyte's fate in metabolic studies.[18][19] Carbon-13 labeling does not induce a significant KIE, as the ¹³C-¹²C bond strength is nearly identical to the ¹²C-¹²C bond, ensuring the SIL standard is metabolically indistinguishable from the analyte.

-

Isotopic Exchange: Deuterium atoms, particularly those on carbons adjacent to heteroatoms or in acidic/basic environments, can sometimes exchange with protons from the solvent (a process called back-exchange). While the deuterium atoms in d6-alpha-tocopherol are placed in relatively stable positions, the risk, though low, is not zero.[13] This can lead to a loss of the isotopic label and interfere with quantification. Carbon-13 atoms are integrated into the molecular backbone and are not susceptible to exchange under typical bioanalytical conditions, making them exceptionally stable.[13][14]

-

Chromatographic Separation: In some high-resolution chromatography systems, the slight difference in polarity between C-H and C-D bonds can lead to partial chromatographic separation of the deuterated standard from the native analyte.[3][20] This "isotopic effect" can complicate data analysis. As ¹³C labeling does not significantly alter the physicochemical properties, 13C6-alpha-tocopherol co-elutes perfectly with the unlabeled analyte.

Trustworthiness through Self-Validating Systems: The use of a ¹³C-labeled standard builds a more robust and self-validating system. Because it is chemically and metabolically almost identical to the analyte, its ability to correct for variations is inherently more reliable.[13] Any unexpected behavior in the ¹³C standard is highly likely to reflect a genuine issue with the analyte itself (e.g., degradation), rather than an artifact of the standard.

Experimental Protocols and Methodologies

Protocol: Quantification of Alpha-Tocopherol in Human Plasma using LC-MS/MS with a SIL Internal Standard

This protocol provides a general framework. Specific parameters must be optimized for the instrument and column used.

1. Preparation of Standards and Solutions:

- Prepare a stock solution of unlabeled alpha-tocopherol in ethanol.

- Prepare a stock solution of the chosen internal standard (d6- or 13C6-alpha-tocopherol) in ethanol at a concentration of ~1 mg/mL.

- Create a series of calibration standards by spiking the unlabeled stock into a surrogate matrix (e.g., stripped plasma) to cover the expected physiological range.

- Prepare a working internal standard solution by diluting the IS stock in ethanol. This solution will be added to all samples, calibrators, and quality controls.

2. Sample Preparation (Protein Precipitation & Extraction):

- To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the working internal standard solution and vortex briefly.

- Add 400 µL of ice-cold acetonitrile (or another suitable organic solvent) to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at >10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean tube or vial for analysis.

- Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient of water with a small amount of formic acid or ammonium acetate and methanol or acetonitrile.

- Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

- Injection Volume: 5-10 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

- MRM Transitions: Specific precursor-to-product ion transitions must be optimized for the analyte and the chosen SIL internal standard. For example:

- α-Tocopherol: Q1: 431.4 -> Q3: 165.1

- d6-α-Tocopherol: Q1: 437.4 -> Q3: 171.1

- 13C6-α-Tocopherol: Q1: 437.4 -> Q3: 171.1

4. Data Analysis:

- Integrate the peak areas for the analyte and internal standard.

- Calculate the peak area ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

- Determine the concentration of the unknown samples from the calibration curve.

Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow using a SIL internal standard.

Conclusion: Selecting the Appropriate Isotopic Label for Your Application

The selection between d6-alpha-tocopherol and 13C6-alpha-tocopherol is a critical decision that hinges on the specific demands of the study.

-

For routine, non-metabolic studies: d6-alpha-tocopherol is often a cost-effective and suitable choice. It provides good quantification and corrects for most sources of analytical variability.[21][22]

-

For pharmacokinetics, metabolism, and regulatory submission studies: 13C6-alpha-tocopherol is the superior choice.[13][14] Its metabolic and chemical stability ensures that it behaves as a true surrogate for the native analyte, eliminating concerns about kinetic isotope effects and isotopic exchange. The use of ¹³C-labeled standards significantly enhances the trustworthiness and integrity of the data, providing a more robust and defensible analytical method.[6][23]

Ultimately, the investment in a ¹³C-labeled standard is an investment in data quality. For drug development professionals and researchers conducting pivotal studies, the enhanced reliability offered by 13C6-alpha-tocopherol provides a stronger foundation for critical decision-making.

References

-

Gaudl, A., & Kratzsch, J. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Molecules, 23(10), 2635. Available from: [Link]

-

Daekitech. (n.d.). Alpha-Tocopherol-d6 Acetate. Retrieved February 9, 2026, from [Link]

-

Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D.-H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3329–3338. Available from: [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Analytical and Bioanalytical Chemistry, 391(6), 2115-2121. Available from: [Link]

-

Wikipedia. (2024, December 26). α-Tocopherol. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of α-tocopherol (vitamin E). Retrieved February 9, 2026, from [Link]

-

Hutzler, M. F., Hauer, M. J., & Tracy, T. S. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 39(12), 2169-2173. Available from: [Link]

-

Schier, T., Suss, A., Hellmuth, C., Sailer, M., & Pein, H. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 659. Available from: [Link]

-

Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D.-H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3329–3338. Available from: [Link]

-

Baillie, T. A. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1547-1563. Available from: [Link]

-

Wasik, A. (2013, March 14). Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2023, June 6). (PDF) Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2024, October 10). (PDF) A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Retrieved February 9, 2026, from [Link]

-

Alfa Chemistry. (n.d.). 2H 13C Labeled Compounds. Retrieved February 9, 2026, from [Link]

-

Edison, A. S., Clendinen, C. S., & Stupp, G. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. Available from: [Link]

-

Cheng, Y., Chen, Y., Li, X., Yang, L., Wang, J., & Zhang, H. (2016). A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers. Asian-Australasian Journal of Animal Sciences, 29(5), 681-688. Available from: [Link]

-

Schier, T., Suss, A., Hellmuth, C., Sailer, M., & Pein, H. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Metabolites, 14(10), 659. Available from: [Link]

-

Raji, M. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2015, August 7). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Retrieved February 9, 2026, from [Link]

-

News-Medical. (2021, December 24). Introducing deuterium makes drugs to have a longer effect. Retrieved February 9, 2026, from [Link]

-

Baillie, T. A. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1547-1563. Available from: [Link]

-

ADM. (n.d.). Natural Vitamin E Sources Show Better Efficacy and Biopotency than Synthetic Sources. Retrieved February 9, 2026, from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]

-

ResearchGate. (2018, August 6). (PDF) A Critical Review on Alpha Tocopherol: Sources, RDA And Health Benefits. Retrieved February 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ukisotope.com [ukisotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. news-medical.net [news-medical.net]

- 18. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis [open.fau.de]

- 23. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

isotopic purity specifications for alpha-tocopherol-13C6 standards

Defining the Gold Standard: Isotopic Purity Specifications for -Tocopherol-

Executive Summary

In the high-stakes environment of drug development and clinical metabolomics, the accuracy of quantitative LC-MS/MS assays hinges on the integrity of the Internal Standard (IS). While deuterated standards (

This technical guide defines the rigorous specifications required for

Part 1: The Chemistry of Reliability

Why Over Deuterium?

The structural integrity of an internal standard is defined by its resistance to "scrambling" or loss of label during sample preparation and ionization.

-

Non-Exchangeable Labeling: The

analog incorporates six carbon-13 atoms directly into the phenolic ring (chromanol core). Unlike deuterium labels placed on the phytyl tail or methyl groups, which can undergo H/D exchange in acidic extraction solvents or during APCI/ESI ionization, the aromatic carbon skeleton is chemically inert under bioanalytical conditions. -

Co-Elution Fidelity: Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier than their non-labeled counterparts due to differences in zero-point vibrational energy. This separation exposes the analyte and IS to different matrix suppression zones. The

analog, possessing a virtually identical volume and lipophilicity to native

Part 2: Critical Specification Matrix

To ensure analytical rigor, the standard must meet a "Triad of Purity": Chemical, Isotopic, and Isotopologue.

Table 1: Recommended Specifications for -Tocopherol- Standards

| Specification Category | Parameter | Acceptance Criteria | Scientific Rationale |

| Chemical Purity | HPLC-UV (295 nm) | Eliminates isobaric interferences from | |

| Isotopic Enrichment | Atom % | Ensures the majority of the IS population is at the target mass ( | |

| Isotopologue Purity | Unlabeled ( | Critical: Prevents the IS from contributing a false signal to the analyte channel (Blank interference). | |

| Partially Labeled ( | Minimizes spectral widening and ensures a sharp precursor ion selection in MS/MS. | ||

| Mass Shift | A shift of +6 Da is sufficient to clear the natural isotopic envelope of native | ||

| Chirality | Stereochemistry | RRR- or all-rac | Must match the specific assay requirements. Clinical assays often require all-rac to track total tocopherol load. |

Part 3: Analytical Causality & Signal Integrity

In LC-MS/MS, purity is not just a percentage; it is a function of signal-to-noise. Two primary failure modes occur when specifications are lax:

The "Cross-Talk" Phenomenon

-

Scenario: The IS contains 0.5% unlabeled (

) -

Impact: When the IS is spiked at high concentrations (e.g., 50

g/mL) to normalize matrix effects, that 0.5% impurity contributes a significant signal to the analyte channel. -

Result: The Lower Limit of Quantitation (LLOQ) is artificially raised. You cannot quantify low-level endogenous Vitamin E because your "blank" is contaminated by your standard.

The Carrier Effect

A high-purity IS acts as a "carrier," occupying active sites on glassware and the LC column, effectively shielding the trace analyte from adsorption losses. This requires the IS to be chemically identical to the analyte but spectrally distinct—a requirement perfectly met by the

Part 4: The Self-Validating QC Protocol

Before deploying a new lot of

Diagram 1: Isotopic Interference Validation Logic

Figure 1: Decision tree for the qualification of isotopic standards. This workflow isolates "contribution to blank" issues before they affect clinical data.

Detailed Protocol Steps

-

Direct Infusion Check: Infuse the IS stock (neat solvent) directly into the MS source. Scan Q1 across the mass range of the native analyte (

430.7) and the IS ( -

The "Zero Sample" Injection: Extract a blank matrix (e.g., charcoal-stripped plasma) spiked only with the IS. Monitor the transition for the native analyte (e.g.,

). Any peak detected here is due to isotopic impurity in your standard. -

Cross-Talk Verification: Inject a high-concentration native standard (without IS). Monitor the IS transition (

). This confirms that the native analyte naturally occurring isotopes (M+6 abundance is negligible) do not interfere with the IS channel.

Part 5: Handling and Stability

-

Storage: Standards must be stored at

or lower, under argon or nitrogen atmosphere. -

Solvent: Ethanol or methanol are preferred for stock solutions; avoid ethers which can form peroxides that degrade the tocopherol.

-

Amber Glass: All preparation must occur in amber glassware to prevent UV-induced ring opening.

Diagram 2: The Analytical Pathway

Figure 2: The analytical lifecycle of the standard. The IS must track the analyte through extraction and ionization without deviation.

References

-

Sigma-Aldrich.

-Tocopherol-(phenyl- -

Hermann, G. et al. (2018).[1]

-Labeled Yeast as Internal Standard for LC-MS/MS. Cambridge Isotope Laboratories.[2] Link -

National Institutes of Health (NIH).Suitability of a fully

isotope labeled internal standard for LC-MS/MS. PubMed Central. Link -

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Technical Case Study. Link

-

Eurisotop.Vitamin E (

-Tocopherol)

Methodological & Application

Precision Quantitation of Alpha-Tocopherol in Plasma via LC-APCI-MS/MS using 13C6-Isotope Dilution

Abstract

This protocol details a robust, high-sensitivity LC-MS/MS method for the quantification of

Introduction & Scientific Rationale

The Analytical Challenge

-Tocopherol is the most biologically active form of Vitamin E. Its lipophilic nature and susceptibility to oxidation present specific analytical challenges:-

Oxidative Instability: Tocopherols degrade rapidly upon exposure to light and air, requiring antioxidants (e.g., Ascorbic Acid, BHT) during extraction.

-

Isomeric Interference:

-tocopherol and -

Matrix Effects: Plasma phospholipids can suppress ionization in Mass Spectrometry.

Why C Internal Standard?

While deuterated standards (

-

C

Materials & Reagents

Standards

-

Analyte:

-Tocopherol (Sigma-Aldrich or equivalent, >98% purity). -

Internal Standard (IS):

-Tocopherol-(-

Note: Ensure the label is on the phenyl ring to match the fragmentation transitions described below.

-

Solvents & Additives

-

Extraction Solvent: n-Hexane (HPLC Grade).

-

Protein Precipitation: Ethanol (absolute, LC-MS grade).

-

Mobile Phase A: Water + 0.1% Formic Acid (LC-MS grade).

-

Mobile Phase B: Methanol + 0.1% Formic Acid (LC-MS grade).

-

Antioxidant Solution: 1 mg/mL Ascorbic Acid in water (Freshly prepared).

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This workflow uses LLE to partition the lipophilic tocopherol into hexane while leaving salts and proteins in the aqueous/ethanol phase.

Step-by-Step Workflow:

-

Aliquot: Transfer 100 µL of plasma into a light-protected (amber) 1.5 mL microcentrifuge tube.

-

IS Spike: Add 10 µL of

C -

Antioxidant Addition: Add 50 µL of Ascorbic Acid solution (1 mg/mL) to prevent oxidation.

-

Protein Precipitation: Add 200 µL of cold Ethanol. Vortex for 30 seconds to precipitate proteins.

-

Extraction: Add 500 µL of n-Hexane.

-

Agitation: Shake vigorously or vortex for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer (Hexane) to a fresh glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Do not over-dry.

-

Reconstitution: Reconstitute residue in 100 µL of Methanol (Mobile Phase B). Vortex well and transfer to an autosampler vial.

LC-MS/MS Method Conditions

Chromatography (LC)[1]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex PFP, 2.6 µm, 100 x 2.1 mm).

-

Reasoning: PFP phases offer unique

-

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) |

|---|---|---|

| 0.00 | 15 | 85 |

| 1.00 | 15 | 85 |

| 4.00 | 2 | 98 |

| 6.00 | 2 | 98 |

| 6.10 | 15 | 85 |

| 8.00 | 15 | 85 |

Mass Spectrometry (MS/MS)[1][2][3][4][5]

-

Source: APCI (Atmospheric Pressure Chemical Ionization).

-

Critical Note: ESI is often poor for neutral tocopherols. APCI provides robust ionization via proton transfer in the gas phase.

-

-

Polarity: Positive (+).[6]

-

Corona Current: 4.0 µA.

-

Source Temp: 350°C.

-

Probe Temp: 400°C.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|

|

Note: The m/z 165 fragment corresponds to the chroman ring structure. Since the

Visualizations

Analytical Workflow Diagram

This diagram illustrates the critical path from sample to data, highlighting oxidation control points.

Figure 1: Optimized workflow for Alpha-Tocopherol quantification emphasizing antioxidant protection and LLE extraction.

Fragmentation & Isomer Logic

Understanding the MS/MS physics allows for better troubleshooting.

Figure 2: Fragmentation pathway of Alpha-Tocopherol and its 13C6-labeled internal standard under APCI conditions.

Method Validation & Performance

To ensure the "Self-Validating" nature of this protocol, the following criteria must be met during setup:

| Parameter | Acceptance Criteria | Troubleshooting |

| Linearity | Check IS pipetting accuracy; ensure fresh standards. | |

| Recovery | 85% - 115% | If low, increase vortex time or check hexane quality. |

| Precision (CV) | < 5% Intra-day, < 8% Inter-day | Use positive displacement pipettes for viscous plasma. |

| Matrix Effect | 90% - 110% (IS Corrected) | If suppression occurs, reduce injection volume or use PFP column. |

Expert Tip: The "Light Leak" Test

If you observe high variability in low-concentration QC samples, it is often due to photodegradation during processing.

-

Validation Step: Prepare two sets of QC samples. Wrap one set in foil immediately. Expose the other to bench light for 2 hours. Analyze both. If the exposed set shows >10% degradation, your lab lighting is the variable. Always use amber glassware.

References

- Journal of Chromatography B: "Simultaneous determination of alpha-tocopherol and its metabolites in human plasma by LC-MS/MS.

- Journal of Lipid Research: "Mechanisms of tocopherol ionization in APCI-MS.

-

Sigma-Aldrich: "Certificate of Analysis

-Tocopherol-( - NIST: "Standard Reference Material 968e - Fat-Soluble Vitamins in Human Serum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. harvest.usask.ca [harvest.usask.ca]

- 6. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust and Accurate Quantification of α-Tocopherol in Plasma using Stable Isotope Dilution and Advanced Extraction Techniques

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of α-tocopherol (Vitamin E) from human plasma, with a specific focus on the use of its stable isotope-labeled internal standard, α-Vitamin E-¹³C₆. Accurate quantification of this critical lipophilic antioxidant is essential in clinical research, nutritional science, and drug development. However, its analysis is challenging due to its high affinity for lipoproteins and susceptibility to oxidative degradation. This document details three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The scientific rationale behind each procedural step is explained, emphasizing how the integration of α-Vitamin E-¹³C₆ from the outset creates a self-validating workflow that corrects for analyte loss and matrix-induced ionization effects in subsequent LC-MS/MS analysis.

Introduction: The Rationale for Isotope Dilution in Vitamin E Analysis

α-Tocopherol is the most biologically active form of Vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage by neutralizing free radicals.[1][2] Its concentration in plasma is a key biomarker for nutritional status and oxidative stress. However, the complexity of the plasma matrix presents significant analytical hurdles. α-Tocopherol is transported within lipoprotein particles, making its extraction and isolation from these tightly bound complexes a primary challenge.[3][4]

To overcome these challenges and ensure the highest degree of accuracy and precision, stable isotope dilution mass spectrometry (ID-MS) is the gold-standard analytical approach.[5] By adding a known quantity of a stable isotope-labeled internal standard (SIL-IS), such as α-Vitamin E-¹³C₆, at the very beginning of the sample preparation process, we introduce a nearly ideal tracer. The SIL-IS is chemically identical to the endogenous analyte, ensuring it behaves the same way during every step of the extraction and analysis.[6][7] Any loss of the native analyte during sample handling will be mirrored by a proportional loss of the SIL-IS. In the final LC-MS/MS analysis, the instrument distinguishes between the native analyte and the heavier SIL-IS based on their mass-to-charge ratio. The ratio of their signals allows for precise quantification, effectively nullifying variability from extraction efficiency and matrix effects.[7][8]

Foundational Principles & Pre-Analytical Considerations

Before beginning any extraction, proper sample handling is paramount to maintain the integrity of the analyte.

-

Sample Integrity: Blood should be collected in tubes containing an anticoagulant like sodium heparin and centrifuged promptly (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.[3][9] Samples should be stored at -80°C until analysis to minimize degradation.[9]

-

Preventing Oxidation: α-Tocopherol is highly susceptible to oxidation from light and temperature.[10] All sample preparation steps should be performed in amber or foil-wrapped tubes and kept on ice where possible. The inclusion of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), in the precipitation or extraction solvents is a critical step to prevent artifactual degradation.[3][9]

Comparative Overview of Extraction Methodologies

The choice of extraction method depends on the specific requirements of the study, including desired sample cleanliness, throughput, and available resources. A comparison of the three primary methods is presented below.[11]

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal via centrifugation.[12] | Partitioning of analyte between immiscible liquid phases.[13] | Chromatographic separation on a solid sorbent.[9] |

| Advantages | Fast, simple, low cost, requires small sample volumes.[14] | Good recovery, cleaner extracts than PPT.[15][16] | Highest purity extracts, high concentration factor, automatable.[9] |

| Disadvantages | High potential for matrix effects, less clean.[16] | Labor-intensive, higher solvent consumption.[16] | Higher cost, more complex method development. |

| Typical Recovery | >90% | 75 - 100%.[17] | >90%.[18] |

| Best For | High-throughput screening, initial discovery work. | Routine quantitative analysis requiring good sensitivity. | High-sensitivity, validation studies, and complex matrices. |

Detailed Extraction Protocols

The following protocols are designed for researchers and scientists. The addition of the α-Vitamin E-¹³C₆ internal standard is the first step in all procedures to ensure it experiences all subsequent sample manipulations alongside the endogenous analyte.

Method 1: Protein Precipitation (PPT)

This method leverages a water-miscible organic solvent to rapidly denature and precipitate plasma proteins, leaving the analyte in the supernatant.

Causality: Solvents like ethanol or acetonitrile disrupt the hydration shell around proteins, causing them to unfold, aggregate, and precipitate out of solution. α-Tocopherol, being soluble in the organic-aqueous mixture, remains in the liquid phase.

Caption: Workflow for Protein Precipitation (PPT) of α-Tocopherol.

-

Pipette 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

-

Add the appropriate volume of α-Vitamin E-¹³C₆ internal standard solution (prepared in ethanol).

-

Add 400 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% BHT).

-

Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for immediate LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample by partitioning the lipophilic α-tocopherol into a non-polar, water-immiscible organic solvent, leaving polar impurities behind.

Causality: An initial protein precipitation step using ethanol releases α-tocopherol from lipoproteins.[3] The subsequent addition of a non-polar solvent like n-hexane creates two distinct phases. Due to its lipophilic nature ("like dissolves like"), α-tocopherol preferentially moves into the n-hexane layer.

Caption: Workflow for Liquid-Liquid Extraction (LLE) of α-Tocopherol.

-

Pipette 200 µL of plasma into a 2 mL amber microcentrifuge tube.

-

Add the α-Vitamin E-¹³C₆ internal standard solution.

-

Add 200 µL of ethanol (containing 0.1% BHT) and vortex for 10 seconds to precipitate proteins.[19]

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

-

Centrifuge at 4,000 x g for 7 minutes to achieve complete phase separation.[19]

-

Carefully transfer the upper organic layer (n-hexane) to a clean tube, taking care not to disturb the protein interface.

-

Evaporate the n-hexane to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.[19]

-

Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., the initial mobile phase of your LC method) and transfer to an autosampler vial.

Method 3: Solid-Phase Extraction (SPE)

SPE offers the most rigorous cleanup by using a chromatographic sorbent to bind the analyte, wash away interferences, and then elute a purified, concentrated sample.

Causality: This protocol uses a HybridSPE® column, which combines protein precipitation with phospholipid removal. After protein crashing with acidified acetonitrile, the supernatant is passed through the SPE column. The zirconia-based sorbent selectively retains phospholipids, which are a major source of ion suppression in MS, while allowing the smaller α-tocopherol molecules to pass through into the eluate.[9]

Caption: Workflow for Solid-Phase Extraction (SPE) of α-Tocopherol.

-

In a microcentrifuge tube, combine 250 µL of plasma, the α-Vitamin E-¹³C₆ internal standard, and 15 µL of 250 mg/mL ascorbic acid.

-

Add 1390 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex thoroughly and centrifuge (e.g., 13,000 rpm for 5 minutes).

-

While the sample is centrifuging, place a HybridSPE® 96-well plate on a collection plate. Pre-condition the wells by adding and passing through acetonitrile with 1% formic acid.

-

Apply the supernatant from step 3 directly onto the pre-conditioned HybridSPE® plate.

-

Apply a vacuum or use positive pressure to pass the sample through the sorbent into the collection plate. The eluate contains the purified analyte.

-

Transfer the collected eluate to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Conclusion

The successful extraction of α-Vitamin E-¹³C₆ and its endogenous counterpart from plasma is a critical prerequisite for accurate bioanalysis. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction should be guided by the specific analytical performance requirements of the study. PPT offers speed for high-throughput applications, while LLE provides a balance of cleanliness and simplicity. For the most demanding applications requiring the lowest limits of detection and minimal matrix effects, SPE is the superior method. Regardless of the chosen protocol, the foundational principles of preventing oxidative degradation and incorporating a stable isotope-labeled internal standard from the very first step are essential for generating reliable, trustworthy, and scientifically sound data.

References

-

Mehmood, N., & Iqbal, M. P. (n.d.). A simple micro method for determination of plasma levels of alpha tocopherol (Vitamin E) in Pakistani normal adults. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Ulusoy, H. İ., & Öztürk, N. (2014). Spectrofluorimetric Determination of α-Tocopherol in Capsules and Human Plasma. Iranian journal of pharmaceutical research: IJPR, 13(4), 1339–1346. [Link]

-

Razak, K., & Then, S. M. (2012). Determination of vitamin E isomers in plasma using ultra performance liquid chromatography. Mal J Nutr, 18(1), 113-22. [Link]

-

Akay, C., & Sert, A. (2012). Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. Journal of Chromatographic Science, 50(7), 625-630. [Link]

-

I. M. R. Macas, M. A. F. R. Rodrigues, & M. L. F. de Castro. (1996). Determination of vitamin E in human plasma by high-performance liquid chromatography. Journal of Chromatography A, 741(2), 241-245. [Link]

-

He, Y., & Lee, H. K. (2009). Solid phase extraction with electrospun nanofibers for determination of retinol and α-tocopherol in plasma. Journal of Chromatography A, 1216(48), 8446-8451. [Link]

-

Grebenstein, N., & Frank, J. (2012). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. International Journal of Vitamin and Mineral Research, 1(1), 1-13. [Link]

-

Kim, Y. S., & Kim, H. Y. (2007). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma. Journal of Chromatography B, 858(1-2), 256-261. [Link]

-

Delgado-Zamarreño, M. M., et al. (2004). Pressurized liquid extraction prior to liquid chromatography with electrochemical detection for the analysis of vitamin E isomers in seeds and nuts. Journal of Chromatography A, 1056(1-2), 249-252. [Link]

-

Catignani, G. L., & Bieri, J. G. (1983). [Determination of plasma retinol and alpha-tocopherol by HPLC]. Clinical chemistry, 29(4), 708–712. [Link]

-

Gatti, R., Bordin, D., & Gatti, M. (1993). Determination of alpha-tocopherol in plasma and erythrocytes by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 113-118. [Link]

-

Zhang, Y., et al. (2015). Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(4), 1269-1275. [Link]

-

Giusepponi, D., et al. (2023). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Antioxidants, 12(4), 934. [Link]

-

Giusepponi, D., et al. (2023). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Antioxidants, 12(4), 934. [Link]

-

Szałek, B., et al. (2022). A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. Molecules, 27(21), 7489. [Link]

-

Giusepponi, D., et al. (2023). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Antioxidants, 12(4), 934. [Link]

-

Grebenstein, N., & Frank, J. (2012). Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry. Journal of separation science, 35(15), 1934–1942. [Link]

-

Siger, A., Dwiecki, K., & Bąkowska, E. (2021). Analysis of vitamin E in food and phytopharmaceutical preparations by HPLC and HPLC-APCI-MS-MS. Food Chemistry, 347, 129013. [Link]

-

Berger, U., & Humpf, H. U. (2004). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 806(2), 251-256. [Link]

-

Romer Labs. (n.d.). The Advantage of Fully Stable ¹³C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. [Link]

-

Chou, P. P., et al. (1986). Measurement of vitamin E in serum and plasma by high performance liquid chromatography with electrochemical detection. Clinical Chemistry, 32(6), 1004-1008. [Link]

-

Giusepponi, D., et al. (2023). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

D'Elia, N. L., & Casa, M. M. (2021). Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials. Polymers, 13(13), 2085. [Link]

-

Mocanu, M. A., et al. (2022). Vitamin E beyond Its Antioxidant Label. Antioxidants, 11(3), 446. [Link]

-

Nováková, L., et al. (2024). Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. Talanta, 280, 126658. [Link]

-

Berger, U., & Humpf, H. U. (2004). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. ResearchGate. [Link]

-

Rychnovský, J., & Glatz, Z. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]

- 3. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. foodriskmanagement.com [foodriskmanagement.com]

- 9. mdpi.com [mdpi.com]

- 10. A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of vitamin E in serum and plasma by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ecommons.aku.edu [ecommons.aku.edu]

- 18. researchgate.net [researchgate.net]

- 19. Spectrofluorimetric Determination of α-Tocopherol in Capsules and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Determination of plasma retinol and alpha-tocopherol by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

isotope dilution mass spectrometry method for vitamin E analysis

Application Note: Precise Quantitation of Vitamin E Isomers in Human Serum via Isotope Dilution LC-APCI-MS/MS

Abstract & Introduction

Vitamin E is not a single entity but a group of eight lipophilic compounds (tocopherols and tocotrienols), with

The Challenge: Standard colorimetric or HPLC-UV methods suffer from two major limitations:

-

Isomeric Co-elution:

-tocopherol and -

Matrix Interference: Lipophilic serum matrices cause ion suppression, compromising accuracy.

The Solution:

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , the definitive reference method (as recognized by NIST).[1] By employing a deuterated internal standard (

Principle of the Method